2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
Brand Name: Vulcanchem
CAS No.: 1797161-21-7
VCID: VC4867137
InChI: InChI=1S/C12H10ClFN2O3S2/c13-10-5-9(1-2-11(10)14)21(17,18)16-6-8(7-16)19-12-15-3-4-20-12/h1-5,8H,6-7H2
SMILES: C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=CS3
Molecular Formula: C12H10ClFN2O3S2
Molecular Weight: 348.79

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

CAS No.: 1797161-21-7

VCID: VC4867137

Molecular Formula: C12H10ClFN2O3S2

Molecular Weight: 348.79

* For research use only. Not for human or veterinary use.

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole - 1797161-21-7

Description

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound with potential applications in medicinal chemistry. Its structure comprises a thiazole ring, an azetidine moiety, and a sulfonyl group attached to a chlorinated and fluorinated phenyl group. The compound is recognized for its biological activity, particularly in the context of drug development.

Synthesis

The synthesis of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway may include:

  • Formation of the azetidine structure through cyclization reactions.

  • Introduction of the sulfonyl group via sulfonation reactions.

  • Construction of the thiazole ring through condensation reactions involving appropriate thioketones or thioacids.

Biological Activity

Research indicates that compounds similar to 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole exhibit significant biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

  • Anticancer Properties: In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.

Molecular Modeling and Docking Studies

Molecular modeling techniques, including docking studies, are employed to predict the interaction between 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole and biological targets. These studies help in understanding:

  • Binding affinities to specific receptors or enzymes.

  • Structure–activity relationships (SAR), which guide further modifications for enhanced efficacy.

CAS No. 1797161-21-7
Product Name 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
Molecular Formula C12H10ClFN2O3S2
Molecular Weight 348.79
IUPAC Name 2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Standard InChI InChI=1S/C12H10ClFN2O3S2/c13-10-5-9(1-2-11(10)14)21(17,18)16-6-8(7-16)19-12-15-3-4-20-12/h1-5,8H,6-7H2
Standard InChIKey JYOJOJHGGNGCPG-UHFFFAOYSA-N
SMILES C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=CS3
Solubility not available
PubChem Compound 73168897
Last Modified Aug 17 2023

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